Cas no 1261968-89-1 (5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzonitrile)
5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzonitrile
- DTXSID20684967
- 4'-Fluoro-4-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
- MFCD18314522
- 1261968-89-1
- 2-CYANO-4-(4-FLUORO-3-TRIFLUOROMETHYLPHENYL)PHENOL
- 2-Cyano-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%
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- MDL: MFCD18314522
- Inchi: 1S/C14H7F4NO/c15-12-3-1-9(6-11(12)14(16,17)18)8-2-4-13(20)10(5-8)7-19/h1-6,20H
- InChI Key: HVMFKSXXKPYLOF-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1C(F)(F)F)C1C=CC(=C(C#N)C=1)O
Computed Properties
- Exact Mass: 281.04637650g/mol
- Monoisotopic Mass: 281.04637650g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 388
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 44Ų
5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB320565-5 g |
2-Cyano-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%; . |
1261968-89-1 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB320565-5g |
2-Cyano-4-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%; . |
1261968-89-1 | 95% | 5g |
€1159.00 | 2025-04-21 |
5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzonitrile Suppliers
5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzonitrile Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzonitrile
Introduction to 5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzonitrile (CAS No: 1261968-89-1)
5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzonitrile is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1261968-89-1, represents a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural features of this molecule, particularly the presence of a fluoro group and a trifluoromethyl group, contribute to its unique chemical properties and potential therapeutic applications.
The fluoro group in the molecule is known for its ability to modulate the metabolic stability, binding affinity, and pharmacokinetic profiles of pharmaceutical compounds. In the context of 5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzonitrile, the electron-withdrawing nature of the fluoro group can enhance the compound's interaction with biological targets, thereby improving its efficacy. This characteristic has been widely exploited in the development of drugs targeting various diseases, including cancer and inflammatory disorders.
The trifluoromethyl group is another key structural element that imparts distinct properties to this compound. This moiety is known to increase the lipophilicity and metabolic stability of molecules, which can lead to improved bioavailability and prolonged duration of action. Additionally, the trifluoromethyl group can influence the electronic distribution within the molecule, affecting its reactivity and interaction with biological receptors. These features make 5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzonitrile a valuable scaffold for designing novel therapeutic agents.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for kinases and other enzymes involved in cancer progression. The structural motif present in 5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzonitrile bears similarities to known kinase inhibitors, suggesting its potential as a lead compound for drug discovery. Studies have shown that compounds with similar structures can inhibit the activity of tyrosine kinases, which are overexpressed in many cancer cells and contribute to uncontrolled cell growth.
The hydroxyl group in the molecule also plays a crucial role in its biological activity. Hydroxyl groups are often involved in hydrogen bonding interactions with biological targets, which can enhance binding affinity and specificity. In 5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzonitrile, the hydroxyl group is positioned strategically to interact with polar residues on protein surfaces, potentially leading to the development of potent inhibitors or modulators.
The benzonitrile moiety is another important structural feature that contributes to the compound's pharmacological properties. Benzonitrile derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of both a hydroxyl and a nitrile group in 5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzonitrile suggests that it may exhibit multiple modes of action, further enhancing its therapeutic potential.
Emerging research indicates that 5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzonitrile may have applications beyond oncology. Studies have begun to explore its potential as an inhibitor of inflammatory pathways, which could make it useful in treating chronic inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The ability of this compound to modulate key enzymes involved in inflammation could provide new therapeutic strategies for these conditions.
The synthesis of 5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorous chemistry, have been employed to facilitate the construction of this complex molecule. The synthetic route not only highlights the ingenuity of modern organic synthesis but also underscores the importance of innovative methodologies in drug development.
The pharmacokinetic properties of 5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzonitrile are also subjects of ongoing investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic use. Preclinical studies have begun to assess these parameters using both computational modeling and experimental methods. These studies aim to provide insights into how structural modifications can improve the pharmacokinetic profile of this compound.
In conclusion, 5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzonitrile (CAS No: 1261968-89-1) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, including the presence of a fluoro group and a trifluoromethyl group, contribute to its potential as a lead compound for drug discovery. Ongoing research into its biological activities and pharmacokinetic properties holds great promise for developing novel therapeutic agents that could address various diseases.
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